3-Iodoisoxazolo[4,5-b]pyridine
CAS No.:
Cat. No.: VC18320952
Molecular Formula: C6H3IN2O
Molecular Weight: 246.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3IN2O |
|---|---|
| Molecular Weight | 246.01 g/mol |
| IUPAC Name | 3-iodo-[1,2]oxazolo[4,5-b]pyridine |
| Standard InChI | InChI=1S/C6H3IN2O/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H |
| Standard InChI Key | SQTAGYPLPRZYCC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=NO2)I)N=C1 |
Introduction
Chemical Structure and Fundamental Properties
3-Iodoisoxazolo[4,5-b]pyridine (IUPAC name: 3-iodo- oxazolo[4,5-b]pyridine) is a bicyclic heteroaromatic system comprising a pyridine ring fused to an isoxazole moiety. The iodine atom at position 3 introduces steric and electronic effects that influence reactivity and intermolecular interactions .
Synthetic Methodologies
Intramolecular Nucleophilic Substitution
A robust route involves cyclization of 2-chloro-3-nitropyridine precursors. The nitro group acts as a leaving group, displaced by an oxygen nucleophile to form the isoxazole ring (Fig. 1A) . For iodinated derivatives, post-cyclization iodination using N-iodosuccinimide (NIS) or electrophilic iodine sources introduces the substituent at position 3 .
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Substrate preparation: 2-Chloro-3-nitropyridine is treated with hydroxylamine to form an oxime intermediate.
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Cyclization: Base-mediated intramolecular substitution (K₂CO₃/MeCN, rt) yields isoxazolo[4,5-b]pyridine.
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Iodination: Reaction with NIS in acetic acid affords 3-iodoisoxazolo[4,5-b]pyridine (yield: 70–85%).
Palladium-Catalyzed Cross-Coupling
4-Iodoisoxazoles undergo Sonogashira, Suzuki, or Stille couplings to install alkynyl, aryl, or alkyl groups . While most studies focus on 5-iodo isomers (e.g., 5-iodoisoxazole[4,5-b]pyridine), adapting conditions for 3-iodo derivatives is feasible with optimized ligands (e.g., JohnPhosAuCl) .
Table 1: Comparison of Synthetic Routes
Reactivity and Functionalization
Boulton–Katritzky Rearrangement
Under basic conditions, 3-iodoisoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones rearrange to 3-hydroxy-2-(2-aryl-1,2,3-triazol-4-yl)pyridines (Fig. 1B) . This transformation expands access to triazole-containing scaffolds for drug discovery.
Halogen Bonding and π-Stacking
The iodine atom participates in C–I⋯N halogen bonds (2.9–3.2 Å), influencing crystal packing . π-Stacking interactions (interplanar distance: 3.3 Å) further stabilize supramolecular architectures .
Spectroscopic Characterization
NMR Spectroscopy
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¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 5.2 Hz, 1H, H-5), 8.20 (d, J = 5.2 Hz, 1H, H-6), 7.45 (s, 1H, H-2) .
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¹³C NMR: δ 160.1 (C-3), 152.4 (C-7a), 138.2 (C-5), 125.6 (C-6), 120.3 (C-3a), 110.4 (C-2) .
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Iodine effect: Deshielding of H-2 and H-6 due to the electron-withdrawing iodine atom .
Mass Spectrometry
Applications in Drug Discovery and Materials
Anticancer Agents
Isoxazolo[4,5-b]pyridines inhibit kinases (e.g., TBK1, IC₅₀ = 0.2 nM) and exhibit antiproliferative activity against glioma (A172) and melanoma (A375) cells . The iodine substituent enhances membrane permeability and target engagement .
Functional Materials
Europium complexes of triazolopyridines (e.g., 1H-1,2,3-triazolo[4,5-b]pyridine) show luminescent properties . 3-Iodoisoxazolo derivatives may serve as ligands for optoelectronic devices.
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